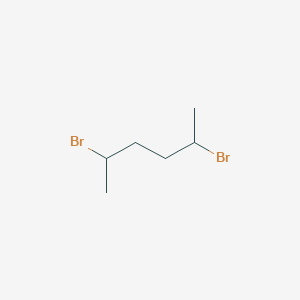

2,5-Dibromohexane

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,5-dibromohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Br2/c1-5(7)3-4-6(2)8/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYLGFBWOZXHHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884665 | |

| Record name | Hexane, 2,5-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24774-58-1 | |

| Record name | 2,5-Dibromohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24774-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane, 2,5-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024774581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 2,5-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexane, 2,5-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dibromohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,5-Dibromohexane from Hexane-2,5-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,5-dibromohexane from hexane-2,5-diol, exploring the underlying reaction mechanisms, providing detailed experimental protocols, and presenting key quantitative data. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of organic synthesis and drug development.

Core Reaction and Mechanistic Pathways

The conversion of hexane-2,5-diol to this compound is a nucleophilic substitution reaction where the hydroxyl groups of the diol are replaced by bromine atoms. This transformation can be effectively achieved using two primary reagents: hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). The choice of reagent significantly influences the reaction mechanism, stereochemical outcome, and potential for side reactions.

1.1. Reaction with Hydrobromic Acid (HBr): A Mixed S(_N)1 and S(_N)2 Pathway

The reaction of secondary alcohols, such as hexane-2,5-diol, with hydrobromic acid can proceed through both S(_N)1 and S(_N)2 mechanisms.

The initial step in both pathways is the protonation of the hydroxyl group by the strong acid to form a good leaving group, water.

-

S(_N)1 Pathway: The protonated hydroxyl group departs to form a secondary carbocation. This carbocation is then attacked by the bromide ion. A potential drawback of the S(_N)1 mechanism is the possibility of carbocation rearrangements, although this is less likely in a symmetrical molecule like hexane-2,5-diol. The reaction is likely to proceed stepwise, with one hydroxyl group reacting, followed by the second.

-

S(_N)2 Pathway: The bromide ion acts as a nucleophile and attacks the carbon atom bearing the protonated hydroxyl group in a concerted step, displacing the water molecule. This pathway leads to an inversion of stereochemistry at the chiral centers.

Given that hexane-2,5-diol is a secondary diol, the reaction with HBr likely involves a combination of both S(_N)1 and S(_N)2 pathways.

1.2. Reaction with Phosphorus Tribromide (PBr₃): An S(_N)2 Pathway

Phosphorus tribromide is a milder and often more selective reagent for converting secondary alcohols to alkyl bromides. The reaction proceeds via an S(_N)2 mechanism, which offers greater control and avoids the formation of carbocation intermediates, thus preventing rearrangements.[1][2][3]

The mechanism involves the following steps:

-

The oxygen of the hydroxyl group acts as a nucleophile and attacks the phosphorus atom of PBr₃, displacing a bromide ion.

-

This forms a good leaving group, a halophosphite ester.

-

The displaced bromide ion then acts as a nucleophile and attacks the carbon atom from the backside, leading to the formation of the alkyl bromide with an inversion of configuration and the release of a phosphorus-containing byproduct. This process occurs for both hydroxyl groups.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of this compound.

| Parameter | Value | Source |

| Starting Material: Hexane-2,5-diol | ||

| Molecular Formula | C₆H₁₄O₂ | PubChem |

| Molar Mass | 118.17 g/mol | PubChem |

| Product: this compound | ||

| Molecular Formula | C₆H₁₂Br₂ | [3][4][5] |

| Molar Mass | 243.97 g/mol | [3][4][5] |

| Melting Point | 38°C | [6] |

| Boiling Point | 78°C | [6] |

| Density | 1.58 g/cm³ | [6] |

| Reaction Yields | ||

| With PBr₃ | 81% | Benchchem |

Experimental Protocols

3.1. Synthesis using Phosphorus Tribromide (PBr₃) - S(_N)2 Pathway

This protocol is based on established methods for the conversion of secondary alcohols to alkyl bromides using PBr₃, which is known to proceed with high yields and selectivity.

Materials:

-

Hexane-2,5-diol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve hexane-2,5-diol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask in an ice bath to 0-5°C.

-

Slowly add phosphorus tribromide (approximately 0.7 equivalents for a diol) dropwise to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Slowly and carefully quench the reaction by adding cold water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified by vacuum distillation.

3.2. Synthesis using Hydrobromic Acid (HBr) - Mixed S(_N)1/S(_N)2 Pathway

This protocol is adapted from general procedures for the synthesis of alkyl halides from alcohols using concentrated hydrohalic acids.

Materials:

-

Hexane-2,5-diol

-

Concentrated hydrobromic acid (48%)

-

Concentrated sulfuric acid (optional, as a catalyst)

-

Diethyl ether or dichloromethane

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Place hexane-2,5-diol in a round-bottom flask.

-

Add an excess of concentrated hydrobromic acid. A catalytic amount of concentrated sulfuric acid can be added to facilitate the reaction.

-

Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purify the product by vacuum distillation.

Visualizations

4.1. Reaction Mechanism Diagrams

The following diagrams, generated using the DOT language, illustrate the mechanistic pathways for the synthesis of this compound.

Figure 1: S(_N)1 reaction mechanism of hexane-2,5-diol with HBr.

Figure 2: S(_N)2 reaction mechanism of hexane-2,5-diol with HBr.

Figure 3: S(_N)2 reaction mechanism of hexane-2,5-diol with PBr₃.

4.2. Experimental Workflow

Figure 4: General experimental workflow for the synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. organic chemistry - Would I use PBr3 or HBr in this synthesis? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. users.ox.ac.uk [users.ox.ac.uk]

- 6. This compound CAS#: 24774-58-1 [m.chemicalbook.com]

An In-depth Technical Guide to the Separation and Identification of 2,5-Dibromohexane Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2,5-dibromohexane, focusing on their separation and identification. Due to the presence of two chiral centers, this compound exists as four distinct stereoisomers: a pair of enantiomers ((2R,5R) and (2S,5S)) and a meso compound ((2R,5S), which is identical to (2S,5R)). Understanding the unique properties of each stereoisomer and developing robust methods for their separation and characterization is crucial for applications in stereoselective synthesis and drug development, where the biological activity of a molecule is often dependent on its specific stereochemistry.

Stereoisomers of this compound

The structural relationships between the stereoisomers of this compound are illustrated below. The chiral centers are located at carbon atoms 2 and 5. The (2R,5R) and (2S,5S) isomers are enantiomers, meaning they are non-superimposable mirror images of each other. The (2R,5S) isomer is a meso compound, characterized by an internal plane of symmetry that renders it achiral and optically inactive. The enantiomeric pair and the meso compound are diastereomers of each other.

Caption: Relationship between the stereoisomers of this compound.

Physicochemical Properties

While experimental data for each individual stereoisomer is scarce in publicly available literature, some properties for the mixture of diastereomers and computed data for specific isomers have been reported.

| Property | Value | Source |

| Mixture of Diastereomers | ||

| Molecular Formula | C6H12Br2 | [1] |

| Molar Mass | 243.97 g/mol | [1] |

| Density | 1.58 g/cm³ | [2] |

| Melting Point | 38 °C | [2] |

| Boiling Point | 78 °C at 13 mmHg | [2] |

| (2R,5S)-2,5-Dibromohexane (meso) | ||

| Molecular Weight | 243.97 g/mol (Computed) | [3] |

| XLogP3-AA | 3.3 (Computed) | [3] |

| (2S,5S)-2,5-Dibromohexane | ||

| Molecular Weight | 243.97 g/mol (Computed) | [4] |

| XLogP3-AA | 3.3 (Computed) | [4] |

Note: Specific rotation values for the enantiomers are not readily found in the literature. Experimental determination would be required for the optically pure compounds.

Separation of Stereoisomers

The separation of the stereoisomers of this compound presents a significant challenge due to their similar physicochemical properties. A combination of techniques targeting the separation of diastereomers and enantiomers is required.

Separation Workflow

Caption: A generalized workflow for the separation of this compound stereoisomers.

Experimental Protocols

1. Diastereomer Separation by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating diastereomers. The meso compound and the enantiomeric pair, being diastereomers, will have different boiling points and polarities, allowing for their separation on a suitable GC column.

-

Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column Selection:

-

Non-polar column: A 5% Phenyl / 95% Dimethylpolysiloxane column (e.g., DB-5) can be used to separate based on boiling point differences.[5]

-

Mid-polar column: A 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane column (e.g., DB-624) can provide enhanced selectivity based on both boiling point and polarity differences.[5]

-

-

Typical GC Conditions (Non-polar column): [5]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 60 °C (hold for 2 min), ramp at 10 °C/min to 200 °C (hold for 5 min).

-

Detector Temperature: 280 °C (FID).

-

-

Expected Outcome: Two peaks should be observed: one for the meso-2,5-dibromohexane and another for the co-eluting enantiomeric pair ((2R,5R) and (2S,5S)).

2. Enantiomer Separation by Chiral Gas Chromatography

To separate the racemic mixture of (2R,5R)- and (2S,5S)-2,5-dibromohexane, a chiral stationary phase (CSP) is required. Cyclodextrin-based CSPs are particularly effective for the enantioseparation of hydrocarbons and their derivatives.

-

Instrumentation: Gas chromatograph with a suitable detector (FID or MS).

-

Column: A capillary column coated with a derivatized cyclodextrin (e.g., heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin) in a polysiloxane stationary phase.

-

General Protocol:

-

Carrier Gas: Hydrogen or Helium.

-

Injector and Detector Temperatures: Optimized based on the column manufacturer's recommendations.

-

Oven Program: A slow temperature ramp is often necessary to achieve baseline separation of the enantiomers. Isothermal conditions at a lower temperature can also be explored to enhance resolution.

-

-

Expected Outcome: Two distinct peaks corresponding to the (2R,5R) and (2S,5S) enantiomers.

Identification of Stereoisomers

Once separated, each stereoisomer must be unambiguously identified. A combination of spectroscopic techniques is employed for this purpose.

Identification Workflow

Caption: A workflow illustrating the identification of the separated stereoisomers.

Experimental Protocols

1. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide fragmentation patterns that are characteristic of the this compound structure. While the mass spectra of the stereoisomers are expected to be very similar, subtle differences in the relative abundances of fragment ions may be observed.

-

Instrumentation: A GC-MS system is ideal for analyzing the separated isomers directly.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Expected Fragmentation:

-

Molecular Ion (M+): A peak corresponding to the molecular weight (242/244/246 amu) due to the isotopic distribution of bromine (79Br and 81Br).

-

Loss of Br: A significant fragment at M-79 and M-81.

-

Loss of C2H5Br: Fragments resulting from cleavage of the carbon-carbon bonds.

-

Alkyl Fragments: Peaks corresponding to various alkyl carbocations.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between diastereomers and can provide definitive structural elucidation.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl3).

-

¹H NMR Spectroscopy:

-

The chemical shifts and coupling constants of the protons in the meso and enantiomeric pairs will be different due to their distinct magnetic environments.

-

The symmetry of the meso compound will result in a simpler spectrum compared to the chiral enantiomers. For the meso isomer, the two methyl groups and the two methine protons will be chemically equivalent. In the chiral isomers, these groups will be inequivalent.

-

-

¹³C NMR Spectroscopy:

-

The number of unique carbon signals will differ between the meso and chiral isomers. The meso compound, due to its symmetry, will exhibit fewer carbon signals than the enantiomers. For instance, in the meso isomer, C1 and C6, C2 and C5, and C3 and C4 will be equivalent, resulting in three signals for the carbon backbone. The chiral isomers will show six distinct signals for the carbon backbone.

-

3. Polarimetry

Polarimetry is used to determine the optical activity of the separated enantiomers.

-

Instrumentation: A polarimeter.

-

Sample Preparation: A solution of the purified enantiomer in a suitable solvent (e.g., chloroform, ethanol) of a known concentration.

-

Measurement: The observed rotation is measured at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.

-

Calculation of Specific Rotation: [α] = α / (c × l) where:

-

[α] is the specific rotation

-

α is the observed rotation

-

c is the concentration in g/mL

-

l is the path length in decimeters

-

-

Expected Results:

-

The (2R,5R) and (2S,5S) enantiomers will rotate plane-polarized light to an equal but opposite extent.

-

The meso-2,5-dibromohexane will be optically inactive ([α] = 0).

-

Conclusion

The separation and identification of the stereoisomers of this compound require a multi-step approach combining chromatographic and spectroscopic techniques. While the separation of the meso compound from the enantiomeric pair can be achieved using standard chromatographic methods, the resolution of the enantiomers necessitates the use of a chiral stationary phase. Definitive identification of each isolated stereoisomer relies on a combination of mass spectrometry, NMR spectroscopy, and polarimetry. This guide provides a foundational framework for researchers to develop and implement robust analytical methods for the stereoisomers of this compound.

References

An In-Depth Technical Guide to the NMR Spectrum Analysis of 2,5-Dibromohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2,5-dibromohexane, a halogenated hydrocarbon of interest in various chemical syntheses. Due to the presence of two stereocenters, this compound exists as a mixture of diastereomers: a meso compound ((2R,5S)-2,5-dibromohexane) and a pair of enantiomers ((2R,5R)- and (2S,5S)-2,5-dibromohexane). This guide will delve into the predicted ¹H and ¹³C NMR spectra of these stereoisomers, offering a detailed interpretation of chemical shifts, spin-spin coupling patterns, and multiplicities.

Note on Data Presentation: The spectral data presented in this document is predicted using the online NMR prediction tool, NMRDB.org. While predicted data provides a valuable framework for spectral interpretation, experimental verification is recommended for precise analysis.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectra of the diastereomers of this compound are expected to show distinct patterns, particularly in the chemical shifts and coupling constants of the methine and methylene protons.

Meso-2,5-Dibromohexane

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H1, H6 (CH₃) | 1.72 | Doublet | 6.8 | 6H |

| H2, H5 (CHBr) | 4.15 | Multiplet | - | 2H |

| H3, H4 (CH₂) | 2.10 | Multiplet | - | 4H |

(2R,5R)-/(2S,5S)-2,5-Dibromohexane (Enantiomeric Pair)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H1, H6 (CH₃) | 1.73 | Doublet | 6.7 | 6H |

| H2, H5 (CHBr) | 4.12 | Multiplet | - | 2H |

| H3, H4 (CH₂) | 2.15 | Multiplet | - | 4H |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectra provide information on the carbon framework of the molecule. Due to symmetry, the number of unique carbon signals will differ between the meso and enantiomeric pairs.

Meso-2,5-Dibromohexane

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1, C6 (CH₃) | 25.5 |

| C2, C5 (CHBr) | 52.0 |

| C3, C4 (CH₂) | 35.0 |

(2R,5R)-/(2S,5S)-2,5-Dibromohexane (Enantiomeric Pair)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1, C6 (CH₃) | 25.8 |

| C2, C5 (CHBr) | 52.3 |

| C3, C4 (CH₂) | 35.4 |

Experimental Protocols

A general protocol for acquiring high-quality NMR spectra of small molecules like this compound is outlined below.

1. Sample Preparation:

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has a residual solvent peak that does not overlap with the analyte signals. Chloroform-d (CDCl₃) is a common choice for non-polar compounds.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 50-100 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0 ppm.

-

Filtration: To ensure a homogeneous magnetic field, filter the final solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly important for analyzing complex spin systems and diastereomers.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of adequate concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally appropriate.

-

Acquisition Time: An acquisition time of 2-4 seconds is typical.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is usually necessary due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is common.

-

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

-

Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0 ppm.

-

Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to each signal.

Visualizing NMR Analysis and Interpretation

The following diagrams, generated using the DOT language, illustrate key aspects of the NMR analysis of this compound.

Caption: Workflow for NMR Spectrum Analysis of this compound.

An In-depth Technical Guide to the Physical Properties of 2,5-Dibromohexane Diastereomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromohexane is a halogenated alkane that possesses two chiral centers at positions C2 and C5. This structural feature gives rise to three stereoisomers: a pair of enantiomers, (2R, 5R)-2,5-dibromohexane and (2S, 5S)-2,5-dibromohexane, and a meso compound, (2R, 5S)-2,5-dibromohexane. The distinct spatial arrangement of the bromine atoms in these diastereomers leads to differences in their physical and chemical properties. A thorough understanding of these properties is crucial for their application in stereoselective synthesis and the development of chiral pharmaceuticals. This guide provides a comprehensive overview of the physical properties of these diastereomers, along with detailed experimental protocols for their synthesis, separation, and characterization.

Physical Properties

A comparative summary of the known physical properties of the this compound diastereomers is presented below. It is important to note that much of the publicly available data pertains to a mixture of the diastereomers, highlighting the need for careful separation and characterization of the individual stereoisomers for specific applications.

| Property | (2R, 5R)-2,5-Dibromohexane | (2S, 5S)-2,5-Dibromohexane | (2R, 5S)-meso-2,5-Dibromohexane | Mixture of Diastereomers |

| Molecular Formula | C₆H₁₂Br₂ | C₆H₁₂Br₂ | C₆H₁₂Br₂ | C₆H₁₂Br₂ |

| Molecular Weight | 243.97 g/mol | 243.97 g/mol | 243.97 g/mol | 243.97 g/mol |

| Melting Point | Data not available | Data not available | Data not available | 38 °C[1] |

| Boiling Point | Data not available | Data not available | Data not available | 78 °C[1] |

| Density | Data not available | Data not available | Data not available | 1.58 g/cm³[1] |

| Optical Rotation | Expected to be equal in magnitude and opposite in sign to the (2S, 5S) enantiomer. | Data not available | 0° (achiral) | Not applicable |

| Refractive Index | Data not available | Data not available | Data not available | 1.5 - 1.502[1] |

Experimental Protocols

I. Synthesis of this compound Diastereomers

The synthesis of this compound diastereomers typically proceeds through the bromination of 2,5-hexanediol. The stereochemistry of the starting diol dictates the stereochemistry of the resulting dibromohexane.

A. Synthesis of a Mixture of Diastereomers from 2,5-Hexanediol:

This protocol describes a general method for the conversion of commercially available 2,5-hexanediol (which is typically a mixture of diastereomers) to this compound.

Materials:

-

2,5-hexanediol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 2,5-hexanediol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and then pour it slowly over crushed ice in a beaker.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as a mixture of diastereomers.

B. Stereoselective Synthesis:

To obtain specific diastereomers of this compound, a stereochemically pure starting material, such as (2R, 5R)-2,5-hexanediol, (2S, 5S)-2,5-hexanediol, or meso-2,5-hexanediol, is required. The synthesis would follow a similar procedure as described above, with the understanding that the bromination reaction with PBr₃ typically proceeds with inversion of configuration at the chiral centers.

II. Separation of Diastereomers

The separation of the diastereomeric mixture of this compound is essential for studying the properties of the individual isomers.

A. Fractional Crystallization (for separating the meso form from the racemic mixture):

Diastereomers have different physical properties, including solubility, which can be exploited for their separation.[2][3] Fractional crystallization can be an effective method to separate the meso compound from the racemic pair.

Procedure:

-

Dissolve the crude mixture of this compound diastereomers in a minimal amount of a suitable hot solvent (e.g., hexane or ethanol).

-

Slowly cool the solution to allow for the crystallization of the less soluble diastereomer. The meso compound, often having a different crystal lattice energy, may crystallize out first.

-

Collect the crystals by filtration.

-

The mother liquor will be enriched in the other diastereomer (the racemic mixture).

-

The purity of the separated fractions should be assessed by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Multiple recrystallization steps may be necessary to achieve high purity.

B. Chiral High-Performance Liquid Chromatography (HPLC) (for separating the enantiomers):

Chiral HPLC is a powerful technique for the separation of enantiomers.[4][5]

General Protocol:

-

Column Selection: A chiral stationary phase (CSP) is required. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives) or proteins. The choice of column will depend on the specific enantiomers to be separated and may require screening of different columns.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The optimal mobile phase composition needs to be determined experimentally to achieve good resolution.

-

Detection: A UV detector is commonly used for detection.

-

Procedure: a. Dissolve a small amount of the racemic mixture of this compound in the mobile phase. b. Inject the sample onto the chiral HPLC column. c. Elute the sample with the optimized mobile phase. d. The two enantiomers will interact differently with the chiral stationary phase and will therefore have different retention times, allowing for their separation and quantification.

III. Characterization of Diastereomers

A. Polarimetry (for distinguishing enantiomers):

Polarimetry is used to measure the optical rotation of chiral compounds.[6] Enantiomers will rotate plane-polarized light to an equal extent but in opposite directions, while the meso compound will not rotate plane-polarized light.

Experimental Protocol:

-

Instrument: A polarimeter.

-

Sample Preparation: Prepare a solution of the purified enantiomer of this compound of a known concentration in a suitable achiral solvent (e.g., ethanol or chloroform).

-

Measurement: a. Calibrate the polarimeter with the pure solvent. b. Fill the polarimeter sample tube with the prepared solution, ensuring there are no air bubbles. c. Measure the observed angle of rotation.

-

Calculation of Specific Rotation: The specific rotation [α] can be calculated using the following formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

The specific rotation is a characteristic physical property of a chiral compound.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the this compound diastereomers. While the enantiomers will have identical NMR spectra in an achiral solvent, the meso compound will have a distinct spectrum due to its different symmetry.

Expected Spectral Features:

-

¹H NMR: The chemical shifts and coupling constants of the protons in the meso isomer will differ from those in the racemic pair due to the different stereochemical environment.

-

¹³C NMR: The number of unique carbon signals can help distinguish the diastereomers. The meso compound, having a plane of symmetry, will exhibit fewer ¹³C signals than the enantiomers.

General NMR Protocol:

-

Prepare a solution of the purified diastereomer in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the structure and stereochemistry of the isomer.

Logical Relationships and Workflows

The following diagrams illustrate the relationships between the diastereomers and the general experimental workflows for their synthesis and characterization.

Caption: Stereoisomeric relationships of this compound.

Caption: Workflow for synthesis, separation, and characterization.

References

An In-Depth Technical Guide to the Chemical Properties of 2,5-Dibromohexane (CAS: 24774-58-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,5-Dibromohexane, a halogenated alkane with applications in organic synthesis. The information is presented to be a valuable resource for researchers, chemists, and professionals in the field of drug development.

Core Chemical Properties

This compound is a di-halogenated derivative of hexane. Its chemical structure and properties make it a useful intermediate in various synthetic organic chemistry applications.

General Information

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 24774-58-1 |

| Molecular Formula | C₆H₁₂Br₂ |

| Molecular Weight | 243.97 g/mol |

| Appearance | Colorless to light orange/yellow liquid |

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source |

| Melting Point | 38 °C | [1][2][3] |

| Boiling Point | 78 °C at 13 mmHg209.2 °C at 760 mmHg | [1][3] |

| Density | 1.58 g/cm³ | [1][2] |

| Refractive Index | 1.5 - 1.502 | [1][2][3] |

| Flash Point | 88-89 °C at 13 mmHg82 °C | [1][3] |

| Vapor Pressure | 0.296 mmHg at 25 °C | [2][3] |

| Water Solubility | Sparingly soluble/Immiscible | [4] |

| LogP (Octanol/Water Partition Coefficient) | 3.333 | [3][5] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective use in research and development.

Synthesis of this compound from 2,5-Hexanediol

This protocol describes a plausible method for the synthesis of this compound from 2,5-hexanediol via a nucleophilic substitution reaction. This procedure is adapted from protocols for similar diols.

Materials:

-

2,5-Hexanediol

-

Concentrated Hydrobromic Acid (48%)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl ether or Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2,5-hexanediol.

-

Slowly add an excess of concentrated hydrobromic acid to the flask with stirring.

-

Heat the reaction mixture to reflux using a heating mantle and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane.

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

This protocol outlines a standard method for the analysis of this compound using GC-MS.

Sample Preparation:

-

Dissolve a small amount (e.g., 1 mg) of the this compound sample in a volatile organic solvent such as dichloromethane or hexane (e.g., 1 mL).

GC-MS Instrument Conditions:

-

GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating haloalkanes.

-

Injector Temperature: 250°C

-

Injection Mode: Split injection (e.g., 50:1 split ratio)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Hold at 280°C for 5 minutes.

-

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: 40-400 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

For ¹³C NMR, a more concentrated sample of 50-100 mg in 0.6-0.7 mL of deuterated solvent is recommended.

-

Filter the sample into a clean NMR tube to remove any particulate matter.

Visualizations

The following diagrams illustrate key logical relationships and workflows relevant to this compound.

References

- 1. notability.com [notability.com]

- 2. ERIC - EJ913062 - Synthesis of 2,5-Dichloro-2,5-Dimethylhexane by an S[subscript N]1 Reaction, Journal of Chemical Education, 2010-Jan [eric.ed.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Solved In this experiment you will be performing the Snl | Chegg.com [chegg.com]

- 5. homework.study.com [homework.study.com]

A Technical Guide to the Theoretical Calculation and Analysis of 2,5-Dibromohexane Spectroscopic Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies used to predict the spectroscopic data of 2,5-Dibromohexane, a key intermediate in various chemical syntheses. By integrating computational chemistry with experimental validation, researchers can achieve a deeper understanding of molecular structure and properties. This document details the theoretical foundations, computational workflows, and a direct comparison with experimental data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Theoretical Calculation Methodologies

The prediction of spectroscopic data relies on quantum chemical calculations. The general workflow involves building the 3D structure of this compound, performing a geometry optimization to find its most stable conformation, and then calculating the specific spectroscopic properties. Density Functional Theory (DFT) is a widely used and robust method for these calculations.

Computational Setup:

-

Geometry Optimization: The initial structure of this compound is optimized using a DFT functional, such as B3LYP, paired with a basis set like 6-31G(d). This step is crucial as the accuracy of the predicted spectra depends heavily on the correctness of the input molecular geometry.

-

Software: Quantum chemistry packages like Gaussian, ORCA, or Spartan are commonly used to perform these calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical NMR chemical shifts are calculated by determining the isotropic magnetic shielding tensors of the nuclei. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for this purpose.[1][2]

-

¹H and ¹³C NMR: Calculations are typically performed at the DFT level (e.g., B3LYP/6-311+G(2d,p)) on the previously optimized geometry. The computed isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory: δ = σ_ref - σ_sample.[3]

-

Challenges: Predicting ¹³C NMR shifts for carbons directly bonded to heavy atoms like bromine can be challenging for standard DFT methods.[4] Electron correlation effects and relativistic contributions can lead to deviations from experimental values, often requiring higher-level computational methods or empirical corrections for high accuracy.[4][5]

Infrared (IR) Spectroscopy

Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule and their corresponding intensities.

-

Harmonic Frequency Calculations: A frequency analysis is performed on the optimized geometry using DFT. This calculation yields a set of harmonic vibrational frequencies. However, these calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other model imperfections.

-

Scaling Factors: To improve the agreement with experimental data, the computed harmonic frequencies are often uniformly scaled. The appropriate scaling factor depends on the chosen DFT functional and basis set.[6] For more accurate results, anharmonic corrections can be computed using methods like Vibrational Perturbation Theory (VPT2).[7]

Mass Spectrometry (MS)

Predicting a complete mass spectrum ab initio is computationally intensive and less routine than NMR or IR calculations. However, key features can be predicted based on the molecular structure.

-

Molecular Ion: The primary prediction is the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺). For this compound (C₆H₁₂Br₂), the presence of two bromine atoms is critical. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio.[8] This results in a characteristic isotopic cluster for the molecular ion:

-

M peak: [C₆H₁₂⁷⁹Br₂]⁺

-

M+2 peak: [C₆H₁₂⁷⁹Br⁸¹Br]⁺ (twice the intensity of the M peak)

-

M+4 peak: [C₆H₁₂⁸¹Br₂]⁺ (similar intensity to the M peak) The resulting pattern has a distinctive 1:2:1 intensity ratio.[9]

-

-

Fragmentation: Plausible fragmentation pathways can be inferred by analyzing bond strengths. The C-Br bond is weaker than the C-C or C-H bonds and is a likely point of initial cleavage. Common fragmentation events include the loss of a bromine atom ([M-Br]⁺) or the cleavage of the carbon chain.[10][11] Fragments containing one bromine atom will also exhibit a characteristic 1:1 isotopic pattern for their M' and M'+2 peaks.

Experimental Protocols

To validate the theoretical predictions, experimental data is essential. The following are generalized protocols for acquiring spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% TMS as an internal standard.

-

Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.[12]

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a 30-degree pulse angle.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with more scans are typically required compared to ¹H NMR.

IR Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained directly as a neat sample. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.[13]

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Perform a background scan of the empty salt plates first, which is then automatically subtracted from the sample scan.

Mass Spectrometry Protocol

-

Instrumentation: Employ a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an Electron Ionization (EI) source.[13]

-

Sample Introduction: Inject a dilute solution of this compound into the GC, where it is vaporized and separated from any impurities on a capillary column before entering the mass spectrometer.

-

Ionization: In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Detection: The resulting positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z), and detected to generate the mass spectrum.

Data Presentation: Theoretical vs. Experimental

The following tables summarize the predicted and experimental spectroscopic data for this compound.

Table 1: ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Assignment | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

| CH₃ (C1, C6) | 1.75 | 1.71 |

| CH₂ (C3, C4) | 1.90 - 2.20 | 1.85 - 2.15 |

| CHBr (C2, C5) | 4.20 | 4.12 |

Table 2: ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Assignment | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm)[14] |

| CH₃ (C1, C6) | 27.5 | 26.8 |

| CH₂ (C3, C4) | 37.0 | 36.3 |

| CHBr (C2, C5) | 53.0 | 51.5 |

Table 3: Key IR Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹, scaled) | Experimental Frequency (cm⁻¹)[13] |

| C-H Stretch (alkane) | 2970 - 2860 | 2975, 2935, 2870 |

| C-H Bend (CH₂, CH₃) | 1460 - 1375 | 1450, 1380 |

| C-Br Stretch | 640, 560 | 645, 562 |

Table 4: Mass Spectrometry Data (EI-MS)

| m/z Value | Assignment | Predicted Relative Abundance | Experimental Relative Abundance |

| 242, 244, 246 | [C₆H₁₂Br₂]⁺ (Molecular Ion Cluster) | Pattern ~1:2:1 | Present, Pattern ~1:2:1 |

| 163, 165 | [C₆H₁₂Br]⁺ (Loss of Br) | High | High |

| 83 | [C₆H₁₁]⁺ (Loss of 2Br and H) | Moderate | Moderate |

| 43 | [C₃H₇]⁺ (Chain fragmentation) | High (Base Peak) | High (Base Peak) |

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the theoretical calculation of spectroscopic data and its comparison with experimental results.

Caption: Workflow for theoretical prediction and experimental validation.

This guide demonstrates that modern computational methods provide powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. While theoretical calculations offer profound insights, the synergy between computational data and empirical measurement remains the gold standard for unambiguous structural elucidation in chemical research and development.

References

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. stemwomen.org [stemwomen.org]

- 3. mdpi.com [mdpi.com]

- 4. quantum chemistry - Calculated 13C NMR Shifts of brominated Carbons - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anharmonic theoretical simulations of infrared spectra of halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. C2H4Br2 CH3CHBr2 mass spectrum of 1,1-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. rsc.org [rsc.org]

- 13. This compound | C6H12Br2 | CID 91232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. dev.spectrabase.com [dev.spectrabase.com]

Unveiling the Structural Architecture of a Meso-Dibromoalkane Derivative: A Technical Guide to the Crystal Structure of meso-Dimethyl 2,5-Dibromohexanedioate

For Researchers, Scientists, and Drug Development Professionals

Quantitative Crystallographic Data

The crystal structure of meso-dimethyl 2,5-dibromohexanedioate was determined by single-crystal X-ray diffraction. A summary of the key crystallographic data and refinement parameters is presented in Table 1. The compound crystallizes in the monoclinic space group P2/c, with the molecule positioned about a crystallographic center of inversion.[1]

Table 1: Crystal Data and Structure Refinement for meso-Dimethyl 2,5-Dibromohexanedioate. [1]

| Parameter | Value |

| Empirical Formula | C₈H₁₂Br₂O₄ |

| Formula Weight | 331.98 |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 4.5580 (9) |

| b (Å) | 12.134 (2) |

| c (Å) | 10.554 (2) |

| β (°) | 90.36 (3) |

| Volume (ų) | 583.9 (2) |

| Z | 2 |

| Density (calculated) (Mg m⁻³) | 1.889 |

| Absorption Coefficient (mm⁻¹) | 6.93 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections Collected | 1428 |

| Independent Reflections | 639 |

| R(int) | Not specified |

| Final R indices [I > 2σ(I)] | R = 0.071 |

| wR(F²) (all data) | Not specified |

Experimental Protocols

The determination of the crystal structure of meso-dimethyl 2,5-dibromohexanedioate involved the following key experimental procedures:

Synthesis and Crystallization

The title compound was prepared according to a previously reported literature method.[1] Single crystals suitable for X-ray diffraction were obtained through standard crystallization protocols, which typically involve dissolving the synthesized compound in a suitable solvent or solvent mixture and allowing for slow evaporation or cooling to promote crystal growth.

X-ray Data Collection and Structure Refinement

A single crystal of the compound was mounted on a diffractometer. X-ray diffraction data were collected at 293 K using Mo Kα radiation (λ = 0.71073 Å).[1] The data collection was performed using ω/2θ scans.[1] An absorption correction was applied to the collected data using the ψ scan method.[1]

The structure was solved and refined using established crystallographic software. The final R-factor for 639 reflections with I > 2σ(I) was 0.071.[1] The molecule lies about a crystallographic center of inversion at the midpoint of the central C—C bond, which is characteristic of the meso form.[1] Intermolecular C—H⋯O interactions are observed, forming a three-dimensional network in the crystal lattice.[1]

Molecular Structure Visualization

The molecular structure of meso-dimethyl 2,5-dibromohexanedioate, as determined by X-ray crystallography, is depicted in the following diagram. The molecule possesses a center of inversion, a key feature of its meso configuration.

Caption: Molecular structure of meso-dimethyl 2,5-dibromohexanedioate.

References

Chirality and Optical Rotation of 2,5-Dibromohexane Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 2,5-dibromohexane, with a focus on its chiral properties and the optical rotation of its enantiomers. This compound possesses two chiral centers, giving rise to a pair of enantiomers, (2R,5R)- and (2S,5S)-2,5-dibromohexane, and a meso compound, (2R,5S)-2,5-dibromohexane. While the theoretical principles of stereoisomerism are well-established for this molecule, a thorough review of scientific literature reveals a notable absence of experimentally determined values for the specific optical rotation of its enantiomers. This guide will delve into the structural basis of chirality in this compound, the principles of optical activity, and the nature of its meso isomer. Furthermore, it will present a detailed, exemplary experimental protocol for the synthesis of a chiral precursor, 2,5-hexanediol, its resolution, and subsequent conversion to this compound, providing a practical framework for researchers in the field. Methodologies for chiral separation and polarimetric analysis are also discussed in detail.

Introduction to the Stereochemistry of this compound

This compound is a halogenated alkane with the chemical formula C₆H₁₂Br₂. The presence of two stereogenic centers at carbons C2 and C5 dictates the existence of three distinct stereoisomers. These are a pair of non-superimposable mirror images known as enantiomers, and a superimposable mirror image known as a meso compound.

-

Enantiomers: (2R,5R)-2,5-dibromohexane and (2S,5S)-2,5-dibromohexane. These molecules are chiral and, therefore, optically active.

-

Meso Compound: (2R,5S)-2,5-dibromohexane. This molecule is achiral due to an internal plane of symmetry and is, therefore, optically inactive.

The physical and chemical properties of enantiomers are identical, except for their interaction with plane-polarized light and other chiral molecules. The meso isomer is a diastereomer of the enantiomeric pair and possesses distinct physical properties.

Optical Rotation: Theory and Application

Optical rotation is the phenomenon where a chiral compound rotates the plane of polarized light.[1] Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions.[1] The direction of rotation is denoted by (+) or dextrorotatory for clockwise rotation and (-) or levorotatory for counter-clockwise rotation. This property is measured using a polarimeter.

The specific rotation, [α], is a characteristic physical property of a chiral compound and is calculated using the Biot-Savart law:

[α] = α / (l * c)

where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters (dm).

-

c is the concentration of the sample in g/mL.

It is critical to note that despite a comprehensive search of scientific literature, no experimentally determined values for the specific rotation of (2R,5R)-2,5-dibromohexane or (2S,5S)-2,5-dibromohexane have been found. This data gap highlights an opportunity for further research in the characterization of this fundamental chiral molecule.

Stereoisomers of this compound

The stereochemical configurations of the three stereoisomers of this compound are illustrated below.

Caption: Stereoisomers of this compound.

Quantitative Data

As previously stated, specific optical rotation values for the enantiomers of this compound are not available in the current body of scientific literature. The following table is provided as a template for researchers who may undertake the experimental determination of these values.

| Compound | Absolute Configuration | Specific Rotation [α] (degrees) | Solvent | Temperature (°C) | Wavelength (nm) |

| This compound | (2R,5R) | Not Reported | - | - | - |

| This compound | (2S,5S) | Not Reported | - | - | - |

| This compound | (2R,5S) | 0 (Meso) | - | - | - |

Experimental Protocols

Due to the lack of specific literature on the synthesis and resolution of this compound enantiomers, this section provides a detailed, exemplary protocol for the preparation of the chiral precursor, 2,5-hexanediol, its enzymatic resolution, and subsequent conversion to this compound. This methodology is adapted from established procedures for similar compounds.

Synthesis and Resolution of (R)- and (S)-2,5-Hexanediol

The enantiomers of 2,5-hexanediol can be obtained through the enzymatic resolution of racemic 2,5-hexanediol, which can be synthesized by the reduction of 2,5-hexanedione.

Workflow for Synthesis and Resolution of 2,5-Hexanediol Enantiomers

Caption: Synthesis and Resolution of 2,5-Hexanediol Enantiomers.

Materials:

-

2,5-Hexanedione

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Lipase (e.g., Candida antarctica lipase B, CALB)

-

Vinyl acetate

-

Potassium carbonate (K₂CO₃)

-

Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reduction of 2,5-Hexanedione: Dissolve 2,5-hexanedione in methanol at 0°C. Add sodium borohydride portion-wise while maintaining the temperature. Stir the reaction mixture until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure to obtain racemic 2,5-hexanediol.

-

Enzymatic Resolution: To a solution of racemic 2,5-hexanediol in an appropriate organic solvent, add lipase and vinyl acetate. Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

-

Separation: Filter off the enzyme. The resulting mixture contains the acylated diol and the unreacted diol. Separate these two compounds using column chromatography.

-

Deprotection (for the acylated enantiomer): Dissolve the acylated diol in methanol and add potassium carbonate. Stir at room temperature until the deprotection is complete (monitored by TLC). Neutralize the reaction, extract the product, dry the organic layer, and concentrate to obtain the other enantiomer of 2,5-hexanediol.

Conversion of Chiral 2,5-Hexanediol to this compound

The enantiomerically pure 2,5-hexanediol can be converted to the corresponding this compound using a suitable brominating agent, such as phosphorus tribromide (PBr₃) or a mixture of triphenylphosphine and carbon tetrabromide. This reaction typically proceeds with inversion of configuration at the stereocenters.

Workflow for Conversion to this compound

Caption: Conversion of Chiral Diol to Dibromide.

Materials:

-

Enantiomerically pure 2,5-hexanediol

-

Phosphorus tribromide (PBr₃) or Triphenylphosphine (PPh₃) and Carbon tetrabromide (CBr₄)

-

Anhydrous solvent (e.g., diethyl ether or dichloromethane)

Procedure (using PBr₃):

-

Dissolve the chiral 2,5-hexanediol in an anhydrous solvent under an inert atmosphere and cool to 0°C.

-

Slowly add phosphorus tribromide to the solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by GC or TLC).

-

Carefully quench the reaction by pouring it over ice water.

-

Extract the product with an organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain the enantiomerically pure this compound.

Polarimetry

Instrumentation:

-

A polarimeter equipped with a sodium lamp (D-line, 589 nm).

-

A polarimeter cell of known path length (e.g., 1 dm).

Procedure:

-

Sample Preparation: Prepare a solution of the purified this compound enantiomer of a known concentration in a suitable achiral solvent (e.g., chloroform, ethanol).

-

Blank Measurement: Fill the polarimeter cell with the pure solvent and measure the rotation. This value should be subtracted from the sample reading.

-

Sample Measurement: Rinse the cell with the sample solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation.

-

Calculation of Specific Rotation: Use the Biot-Savart law to calculate the specific rotation.

Conclusion

This compound presents a classic example of stereoisomerism arising from two chiral centers. While the theoretical understanding of its enantiomers and meso form is clear, a significant gap exists in the experimental literature concerning the specific optical rotation of its chiral isomers. This guide has provided a thorough theoretical background on the chirality and optical activity of this compound. In the absence of direct experimental data, a detailed, exemplary protocol for the synthesis and resolution of a key chiral precursor and its conversion to the target molecule has been outlined. This information serves as a valuable resource for researchers aiming to synthesize, characterize, and utilize the stereoisomers of this compound in various fields, including stereoselective synthesis and drug development. The determination of the specific rotation of the (2R,5R) and (2S,5S) enantiomers remains a valuable and necessary contribution to the field of stereochemistry.

References

Navigating the Challenges of 2,5-Dibromohexane Synthesis via Radical Bromination of Hexane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the synthesis of 2,5-dibromohexane through the radical bromination of hexane. While this method presents significant regioselectivity challenges, this document offers researchers, scientists, and drug development professionals a detailed exploration of the underlying chemical principles, a generalized experimental protocol, and extensive characterization data for the target molecule. The direct radical bromination of hexane is generally not the preferred method for the selective synthesis of this compound due to the formation of a complex mixture of constitutional isomers.

Introduction: The Intricacies of Radical Bromination

Radical bromination is a classic and powerful method for the functionalization of alkanes. The reaction proceeds via a free-radical chain mechanism, typically initiated by ultraviolet (UV) light or heat. This process involves three key stages: initiation, propagation, and termination. In the context of hexane, the reaction is initiated by the homolytic cleavage of the bromine-bromine bond to form two bromine radicals. These highly reactive radicals then abstract a hydrogen atom from a hexane molecule, generating a hexyl radical. The position of this radical is crucial in determining the final product distribution. The hexyl radical then reacts with a molecule of bromine to form a bromohexane and a new bromine radical, which continues the chain reaction.

However, the inherent nature of radical stability dictates the regioselectivity of this reaction. Secondary radicals are more stable than primary radicals, and thus, the abstraction of secondary hydrogens is favored over primary hydrogens. In the case of n-hexane, there are four secondary carbons (C2, C3, C4, and C5) and two primary carbons (C1 and C6). Consequently, radical bromination of hexane primarily yields a mixture of 2-bromohexane and 3-bromohexane as the monobrominated products.[1][2] Achieving selective dibromination at the 2 and 5 positions is exceedingly difficult due to the statistical probability of bromination at other secondary positions and the potential for further bromination of the initial monobrominated products.[3]

Reaction Mechanism and Pathway

The free-radical chain mechanism for the bromination of hexane is illustrated below. The selectivity for secondary C-H bonds over primary C-H bonds is a key factor influencing the product distribution.[4]

Generalized Experimental Protocol for Radical Bromination of Hexane

Due to the non-selective nature of the reaction, the following protocol will yield a mixture of brominated hexanes. The isolation of pure this compound would require extensive and challenging purification steps, such as fractional distillation and preparative chromatography. A more selective and practical approach for synthesizing this compound involves the nucleophilic substitution of 2,5-hexanediol.[3]

Materials:

-

n-Hexane

-

Bromine (Br₂)

-

Inert solvent (e.g., carbon tetrachloride, CCl₄ - Caution: Highly Toxic ) or dichloromethane (CH₂Cl₂)

-

UV lamp (e.g., mercury vapor lamp) or a heat source

-

Reaction flask equipped with a reflux condenser, dropping funnel, and a gas outlet to a trap for HBr gas

-

Stirring apparatus

-

Sodium thiosulfate solution (for quenching excess bromine)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Set up the reaction apparatus in a well-ventilated fume hood.

-

Charge the reaction flask with n-hexane and the inert solvent.

-

Initiate gentle reflux of the hexane solution using a heating mantle or initiate irradiation with a UV lamp.

-

Slowly add a solution of bromine in the same inert solvent to the refluxing hexane solution via the dropping funnel. The addition should be done at a rate that maintains a pale orange color in the reaction mixture.

-

Continue the reaction under reflux or irradiation until the bromine color disappears, indicating the consumption of bromine.

-

Cool the reaction mixture to room temperature.

-

Wash the reaction mixture with a dilute solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with a saturated sodium bicarbonate solution to neutralize the generated HBr. Finally, wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent using a rotary evaporator.

-

The resulting crude product will be a mixture of unreacted hexane, monobromohexanes (primarily 2- and 3-bromohexane), and various dibromohexane isomers.

-

Purification by fractional distillation under reduced pressure may be attempted to separate the different isomers based on their boiling points.

References

Thermodynamic Properties of 2,5-Dibromohexane Isomers: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the thermodynamic properties of 2,5-dibromohexane isomers. Due to a notable scarcity of experimentally determined thermodynamic data—such as enthalpy of formation, entropy, and heat capacity—for the specific isomers of this compound in publicly available databases, this document will focus on the established methodologies for determining these crucial parameters. Additionally, it presents the available physical property data and outlines the computational approaches that can be employed to estimate these properties.

Introduction to this compound Isomers

This compound (C₆H₁₂Br₂) is a haloalkane with two stereocenters at positions 2 and 5. This gives rise to three possible stereoisomers: (2R,5R)-2,5-dibromohexane, (2S,5S)-2,5-dibromohexane (which are a pair of enantiomers), and the meso compound, (2R,5S)-2,5-dibromohexane. Understanding the distinct thermodynamic properties of each isomer is critical for applications in stereoselective synthesis, reaction mechanism elucidation, and drug development, where stereochemistry can significantly influence a molecule's behavior and efficacy.

Available Physical Property Data

While comprehensive thermodynamic data is lacking, some fundamental physical properties have been reported, primarily for the mixture of diastereomers. These are summarized in the table below.

| Property | Value | Isomer/Mixture | Reference |

| Molecular Formula | C₆H₁₂Br₂ | All Isomers | [1] |

| Molecular Weight | 243.97 g/mol | All Isomers | [1] |

| Melting Point | 38 °C | Mixture of diastereomers | [2][3] |

| Boiling Point | 78 °C | Mixture of diastereomers | [2] |

| Density | 1.58 g/cm³ | Mixture of diastereomers | [2][3] |

| Refractive Index | 1.5 - 1.502 | Mixture of diastereomers | [2][3] |

It is important to note that the properties of the individual stereoisomers may differ from those of the mixture.

Experimental Determination of Thermodynamic Properties

The following section details the primary experimental protocols that would be employed to determine the key thermodynamic properties of the individual this compound isomers.

Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is a fundamental thermodynamic property. For organobromine compounds like this compound, combustion calorimetry is a common, albeit challenging, method.

Experimental Protocol: Oxygen Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of a pure this compound isomer is placed in a crucible within a high-pressure vessel known as a "bomb." A small amount of a combustible auxiliary substance with a well-known enthalpy of combustion may be added to ensure complete combustion.

-

Bomb Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.

-

Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition and Data Acquisition: The sample is ignited electrically. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase. The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter is predetermined through the combustion of a standard substance (e.g., benzoic acid). The heat evolved in the experiment is calculated from the temperature change and the heat capacity of the calorimeter.

-

Corrections: Corrections are applied for the heat of combustion of the auxiliary substance and the fuse wire, and for the formation of nitric acid from any nitrogen present in the oxygen. The combustion of organobromine compounds requires careful analysis of the final products, which will include aqueous hydrobromic acid and dissolved bromine. The energy of formation of these products must be accurately known to derive the standard enthalpy of combustion of the this compound isomer. From this, the standard enthalpy of formation can be calculated using Hess's Law.[4][5]

Heat Capacity (Cp)

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of both solids and liquids over a range of temperatures.[6][7][8]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample and Reference Preparation: A small, accurately weighed sample of the purified this compound isomer is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program, including a controlled heating rate (e.g., 10 °C/min), is set.[9]

-

Measurement: The DSC instrument heats both the sample and the reference pans at the programmed rate. It measures the difference in heat flow required to maintain both pans at the same temperature.

-

Calibration: The instrument is calibrated for heat flow and temperature using certified standards (e.g., indium). A baseline measurement is performed with two empty pans to account for any instrumental asymmetry. A measurement with a standard material of known heat capacity (e.g., sapphire) is also run under the same conditions as the sample.[10]

-

Calculation: The heat capacity of the sample at a given temperature is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard and the baseline.[10]

Entropy (S°) and Gibbs Free Energy of Formation (ΔGf°)

The standard entropy of a substance is typically determined from heat capacity measurements down to a very low temperature (approaching 0 K).

Experimental Protocol: Low-Temperature Adiabatic Calorimetry

-

Measurement of Heat Capacity: The heat capacity of the pure isomer is measured from near absolute zero to room temperature using an adiabatic calorimeter.

-